molecular formula C23H24N4O2S B2813195 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1209555-72-5

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

Cat. No. B2813195
CAS RN: 1209555-72-5
M. Wt: 420.53
InChI Key: MPQQJFQHPXDIHB-UHFFFAOYSA-N
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Description

This compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

The synthesis of this compound involves a process for the preparation of 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine of Formula III, or salts thereof. The invention also provides a process for the preparation of { (2S,4S)-4- [4- (3-methyl-1-phenyl-1H-pyrazol-5- yl)piperazin-1-yl]pyrrolidin-2-yl} (1,3-thiazolidin-3-yl)methanone of Formula II, or salts thereof, using the 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine of Formula III, or salts thereof .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the formula C10H11N3. The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of l-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine to obtain l-tert-butoxycarbonyl-4- (3 -methyl- 1 -phenyl - 5-pyrazolyl)piperazine as an oil; and its deprotection with trifluoroacetic acid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.2144 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it an attractive candidate for drug discovery. Researchers have investigated its pharmacological properties, including its potential as an:

Antiparasitic Activity

Studies have evaluated its efficacy against parasitic diseases:

Heterocyclic Synthesis

The pyrazolone ring is a versatile building block in heterocyclic chemistry. Researchers have utilized this compound for synthesizing various derivatives:

Molecular Simulation Studies

Computational approaches have been employed to understand its binding interactions:

Green Synthesis

Efforts toward sustainable chemistry have led to solvent-free synthesis methods:

Other Biological Activities

While not exhaustive, additional areas of interest include:

Mechanism of Action

The compound is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .

properties

IUPAC Name

[4-(2-methyl-5-phenylpyrazole-3-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-25-20(15-19(24-25)16-6-3-2-4-7-16)23(29)27-11-9-26(10-12-27)22(28)18-14-17(18)21-8-5-13-30-21/h2-8,13,15,17-18H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQQJFQHPXDIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

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